molecular formula C11H9ClFNO2 B1447881 8-Fluoro-2-methylquinoline-3-carboxylic acid hydrochloride CAS No. 1803599-81-6

8-Fluoro-2-methylquinoline-3-carboxylic acid hydrochloride

Cat. No. B1447881
CAS RN: 1803599-81-6
M. Wt: 241.64 g/mol
InChI Key: VBBQRLHXGQJTHR-UHFFFAOYSA-N
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Description

8-Fluoro-2-methylquinoline-3-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 1803599-81-6 . It has a molecular weight of 241.65 .


Molecular Structure Analysis

The InChI code for 8-Fluoro-2-methylquinoline-3-carboxylic acid hydrochloride is 1S/C11H8FNO2.ClH/c1-6-8(11(14)15)5-7-3-2-4-9(12)10(7)13-6;/h2-5H,1H3,(H,14,15);1H . This provides a detailed representation of the molecule’s structure.


Physical And Chemical Properties Analysis

8-Fluoro-2-methylquinoline-3-carboxylic acid hydrochloride is a powder that is stored at room temperature .

Scientific Research Applications

Drug Discovery and Medicinal Chemistry

8-Fluoro-2-methylquinoline-3-carboxylic acid hydrochloride: is a valuable scaffold in drug discovery. Its quinoline core is a common motif in medicinal chemistry due to its bioactivity. This compound can be used to synthesize derivatives that may act as potential therapeutic agents. The quinoline ring system is particularly noted for its anti-malarial, anti-bacterial, and anti-inflammatory properties .

Organic Synthesis

This compound serves as an intermediate in organic synthesis. It can undergo various chemical reactions, including nucleophilic substitution, to introduce different functional groups. This versatility makes it a useful building block for creating complex organic molecules .

Analytical Chemistry

In analytical chemistry, 8-Fluoro-2-methylquinoline-3-carboxylic acid hydrochloride can be used as a standard or reagent. Its well-defined structure and properties allow for its use in calibrating instruments or as a reference compound in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) analyses .

Material Science

Quinoline derivatives are known to exhibit interesting electronic properties. As such, this compound could be explored for its potential applications in material science, such as in the development of organic semiconductors or photovoltaic materials .

Agricultural Chemistry

The quinoline structure is also found in compounds with herbicidal and fungicidal activities. Therefore, derivatives of 8-Fluoro-2-methylquinoline-3-carboxylic acid hydrochloride might be synthesized and tested for agricultural applications to protect crops from pests and diseases .

Environmental Science

In environmental science, this compound could be used in the study of pollutant degradation. Its fluorine atom might interact with environmental contaminants, potentially leading to the development of new methods for pollution control and remediation .

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

8-fluoro-2-methylquinoline-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO2.ClH/c1-6-8(11(14)15)5-7-3-2-4-9(12)10(7)13-6;/h2-5H,1H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBBQRLHXGQJTHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C=CC=C(C2=N1)F)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Fluoro-2-methylquinoline-3-carboxylic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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